Caffeidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Caffeidine, also known as caffeine, is a naturally occurring alkaloid found in coffee, tea, cocoa beans, guarana, and yerba mate. It is the most widely consumed psychoactive substance globally []. Scientific research has explored the diverse applications of caffeine beyond its use as a stimulant beverage, investigating its potential benefits and risks in various areas:

Cognitive Enhancement and Neuroprotection:

- Improved alertness and cognitive function: Studies have shown that caffeine can enhance alertness, reaction time, memory, and other cognitive functions []. This effect is attributed to its ability to temporarily block adenosine receptors in the brain, leading to increased alertness and wakefulness [].

- Potential neuroprotective properties: Research suggests that caffeine may have neuroprotective properties, potentially reducing the risk of neurodegenerative diseases like Parkinson's and Alzheimer's disease []. However, further research is needed to confirm these findings and understand the underlying mechanisms.

Physical Performance and Exercise:

- Enhanced athletic performance: Caffeine has been shown to improve physical performance by reducing fatigue, increasing energy expenditure, and enhancing muscle contraction strength []. This makes it a popular ergogenic aid among athletes.

- Improved exercise endurance: Studies suggest that caffeine consumption can increase exercise endurance by delaying fatigue and improving muscle glycogen utilization [].

Potential Health Benefits and Risks:

- Reduced risk of certain diseases: Research indicates that moderate caffeine intake might be associated with a lower risk of developing type 2 diabetes, certain types of cancer, and liver diseases [, , ]. However, it's important to note that these studies are observational and cannot establish a causal relationship.

- Potential for addiction and withdrawal symptoms: Excessive caffeine consumption can lead to dependence and withdrawal symptoms like headaches, fatigue, and irritability when intake is stopped [].

Caffeidine is a compound closely related to caffeine, sharing a similar chemical structure and biological properties. It is classified as a xanthine derivative and is recognized for its potential stimulant effects. The chemical formula of caffeidine is , which places it in the same family as other well-known xanthines such as theobromine and theophylline. Caffeidine is often studied for its pharmacological properties, particularly its effects on the central nervous system.

- Caffeine is generally safe for healthy adults in moderate amounts (400 mg/day).

- However, high doses can cause anxiety, insomnia, headaches, and other side effects.

Additionally, caffeidine can participate in Knoevenagel condensation reactions when used as a catalyst in organic synthesis, promoting the formation of complex organic molecules by facilitating the reaction between aldehydes and active methylene compounds .

The synthesis of caffeidine can be achieved through several methods:

- Biosynthesis: Caffeidine can be naturally derived from plants that contain caffeine through enzymatic pathways.

- Chemical Synthesis: Laboratory synthesis typically involves starting materials like dimethylurea and malonic acid, followed by specific reaction conditions that favor the formation of the xanthine structure .

- Catalytic Methods: Caffeidine has been utilized as a catalyst in various organic reactions, enhancing reaction rates and yields while providing an environmentally friendly approach to synthesis .

Caffeidine's primary applications mirror those of caffeine:

- Stimulant: Used in dietary supplements and energy drinks for its stimulating effects.

- Pharmaceutical Research: Investigated for potential therapeutic effects in treating conditions like asthma or other respiratory issues due to its bronchodilator properties.

- Organic Synthesis: Employed as a catalyst in

Studies on caffeidine's interactions primarily focus on its effects on neurotransmitter systems similar to caffeine. It has been shown to interact with adenosine receptors, leading to increased dopamine levels, which can enhance mood and cognitive function . Furthermore, research into its metabolic pathways indicates that it may share metabolic enzymes with caffeine, leading to similar pharmacokinetic profiles .

Caffeidine shares structural similarities with several other xanthine derivatives. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Key Features |

|---|---|---|

| Caffeine | Well-known stimulant; widely consumed; enhances alertness | |

| Theobromine | Found in chocolate; weaker stimulant; vasodilatory effects | |

| Theophylline | Used in asthma treatment; bronchodilator properties |

Uniqueness of Caffeidine:

- While caffeidine shares a similar structure with these compounds, its specific biological activity and potential applications in organic synthesis set it apart.

- Unlike caffeine, which is predominantly used for its stimulant properties, caffeidine's role as a catalyst in organic reactions provides additional utility.

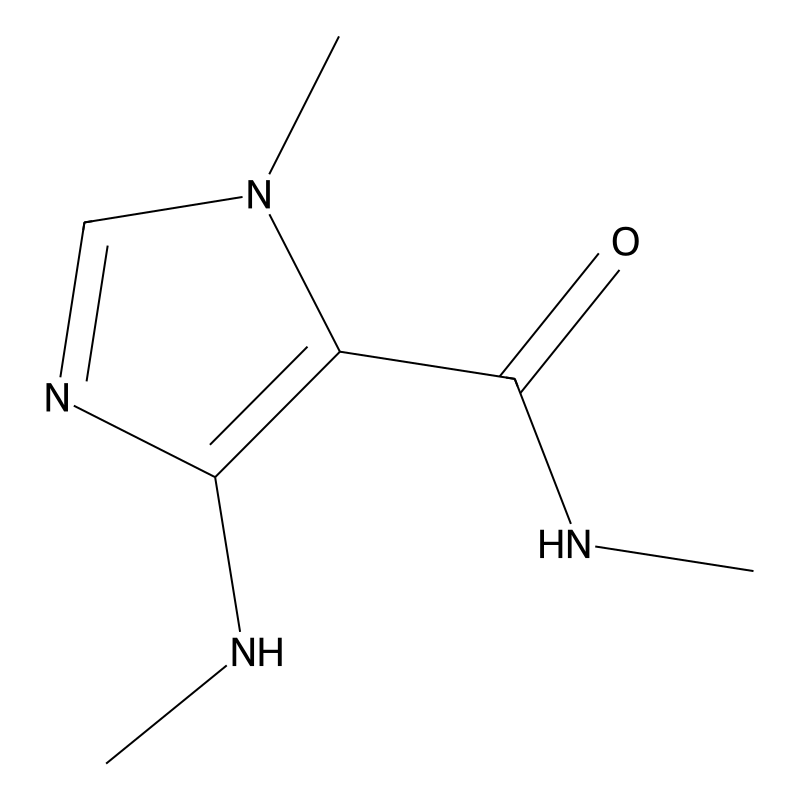

Caffeidine possesses the molecular formula C7H12N4O, representing a heterocyclic organic compound containing carbon, hydrogen, nitrogen, and oxygen atoms [1] [4]. The compound exhibits a molecular weight of 168.20 grams per mole, as determined through precise mass spectrometric analysis [1] [21]. This molecular composition places caffeidine within the family of imidazole-containing compounds, specifically as a substituted imidazole-carboxamide derivative [1] [26].

The molecular weight of 168.1964 atomic mass units corresponds to the monoisotopic mass of the compound [4]. The empirical formula indicates the presence of four nitrogen atoms within the molecular structure, suggesting multiple potential sites for hydrogen bonding and intermolecular interactions [1]. The single oxygen atom is incorporated within a carboxamide functional group, contributing to the compound's chemical reactivity and physical properties [1] [26].

International Union of Pure and Applied Chemistry Nomenclature and Synonyms

The systematic International Union of Pure and Applied Chemistry nomenclature for caffeidine is N,1-dimethyl-4-(methylamino)-1H-imidazole-5-carboxamide [1] [26]. An alternative International Union of Pure and Applied Chemistry designation identifies the compound as N,3-dimethyl-5-(methylamino)imidazole-4-carboxamide [1]. These nomenclatures reflect the substitution pattern on the imidazole ring system and the presence of the carboxamide functionality [1].

The compound is registered under Chemical Abstracts Service number 20041-90-1 [1] [26]. Within pharmaceutical contexts, caffeidine is commonly referenced as Caffeine Impurity E according to European Pharmacopoeia standards [1] [20] [26]. Additional synonyms include 1H-Imidazole-5-carboxamide, N,1-dimethyl-4-(methylamino)-, which provides a detailed structural description of the substitution pattern [1].

The compound possesses the International Chemical Identifier string InChI=1S/C7H12N4O/c1-8-6-5(7(12)9-2)11(3)4-10-6/h4,8H,1-3H3,(H,9,12) [1] [4]. The corresponding International Chemical Identifier Key is FNYXJOYPHLKLRW-UHFFFAOYSA-N [1] [4]. The Simplified Molecular Input Line Entry System representation is CNC1=C(N(C=N1)C)C(=O)NC [1] [4].

| Property | Value |

|---|---|

| Molecular Formula | C7H12N4O [1] |

| Molecular Weight | 168.20 g/mol [1] |

| Chemical Abstracts Service Number | 20041-90-1 [1] |

| International Union of Pure and Applied Chemistry Name | N,1-dimethyl-4-(methylamino)-1H-imidazole-5-carboxamide [1] |

| International Chemical Identifier Key | FNYXJOYPHLKLRW-UHFFFAOYSA-N [1] |

Structural Isomerism and Conformational Analysis

Caffeidine exhibits structural characteristics consistent with substituted imidazole derivatives, lacking stereogenic centers and thus classified as an achiral molecule [4]. The compound demonstrates no defined stereocenters, with a stereocenter count of zero out of zero possible positions [4]. This achiral nature eliminates the possibility of optical isomerism or enantiomeric forms [4].

The molecular structure contains a five-membered imidazole ring system with specific substitution patterns that influence its conformational behavior [1]. The presence of multiple methyl substituents and the carboxamide group creates potential for conformational flexibility around rotatable bonds [1]. Research into related methylated imidazole compounds suggests that methyl group rotations can occur with relatively low energy barriers, typically not exceeding 1.3 kilocalories per mole [11].

The imidazole ring system in caffeidine maintains planarity due to the aromatic character of the heterocycle [1]. The sp2 hybridization of the ring atoms constrains the molecular geometry, while the attached methyl groups can adopt different rotational conformations [11]. The carboxamide functionality introduces additional conformational considerations through potential restricted rotation around the carbon-nitrogen bond [1].

Conformational analysis reveals that the compound can exist in multiple rotational isomers differing by the orientation of methyl substituents [11]. At room temperature conditions, the methyl groups likely exhibit fluxional behavior or act as free rotors due to low rotational barriers [11]. This dynamic behavior prevents accurate experimental determination of preferred conformations under ambient conditions [11].

Comparative Analysis with Caffeine and Caffeidine Acid

Caffeidine represents a structurally related derivative of caffeine, formed through alkaline hydrolysis processes [24]. While caffeine possesses the molecular formula C8H10N4O2 and contains a purine ring system, caffeidine exhibits the reduced formula C7H12N4O with an imidazole-based structure [1] [7]. The transformation from caffeine to caffeidine involves ring opening and subsequent structural rearrangement [24].

The molecular weight comparison reveals caffeine at 194.19 grams per mole versus caffeidine at 168.20 grams per mole [1] [7]. This mass difference of 26 atomic mass units corresponds to the loss of carbon monoxide equivalent during the hydrolytic conversion process [24]. The structural modification results in the replacement of the fused purine ring system with a single imidazole ring bearing carboxamide substitution [24].

Caffeidine acid, with molecular formula C8H12N4O3, represents another hydrolysis product of caffeine containing a carboxylic acid functionality rather than the carboxamide present in caffeidine [2] [24]. The molecular weight of caffeidine acid is 212.21 grams per mole, reflecting the additional carboxylic acid group [2]. The systematic International Union of Pure and Applied Chemistry name for caffeidine acid is 3-methyl-5-[methyl(methylcarbamoyl)amino]imidazole-4-carboxylic acid [2].

Structural comparison demonstrates that caffeidine retains the methylamino substitution pattern derived from the original caffeine molecule [24]. The carboxamide group in caffeidine corresponds to a partially hydrolyzed form, while caffeidine acid represents complete hydrolysis to the carboxylic acid derivative [24]. Both compounds maintain the core imidazole ring system with similar substitution patterns but differ in their terminal functional groups [2] [24].

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |

|---|---|---|---|

| Caffeine | C8H10N4O2 [7] | 194.19 [7] | Purine ring system [7] |

| Caffeidine | C7H12N4O [1] | 168.20 [1] | Imidazole-carboxamide [1] |

| Caffeidine Acid | C8H12N4O3 [2] | 212.21 [2] | Imidazole-carboxylic acid [2] |

Purity

Quantity

XLogP3

Appearance

Melting Point

Other CAS

Wikipedia

Dates

2. Kumar R, Wacker CD, Mende P, Spiegelhalder B, Preussmann R, Siddiqi M. Caffeine-derived N-nitroso compounds. II. Synthesis and characterization of nitrosation products from caffeidine and caffeidine acid. Chem Res Toxicol. 1993 Jan-Feb;6(1):50-8. doi: 10.1021/tx00031a008. PMID: 8448350.